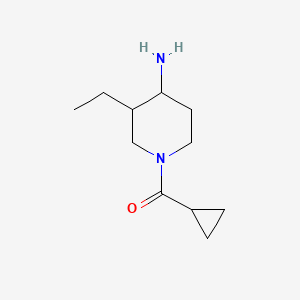
1-(2-Chloroethyl)-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane typically involves the reaction of 2-methylcyclohexanol with thionyl chloride to form 2-chloroethyl-2-methylcyclohexane. This reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-2-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of ethyl-substituted cyclohexane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-2-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane involves its interaction with cellular DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparison with Similar Compounds
1-(2-Chloroethyl)-2-methylcyclohexane can be compared to other alkylating agents, such as:
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Used in chemotherapy, BCNU also forms DNA cross-links but has a different chemical structure.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar in function but with a cyclohexyl group instead of a methyl group.
Chlorambucil: Another alkylating agent used in cancer treatment, with a different mechanism of action.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-methylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
SOQCGPHKZZVFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)
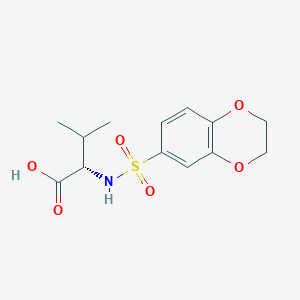
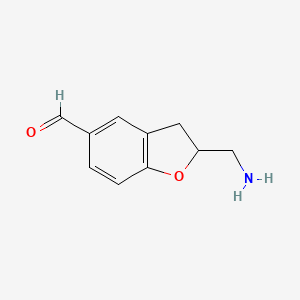
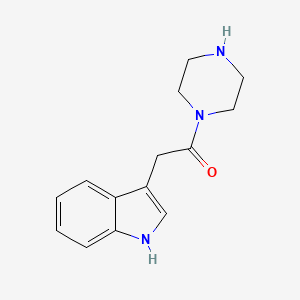
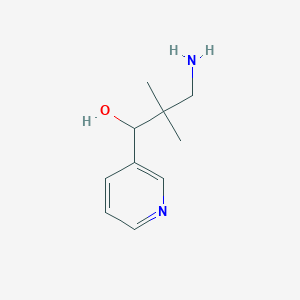
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
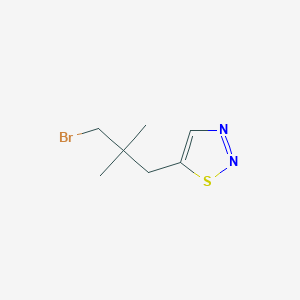
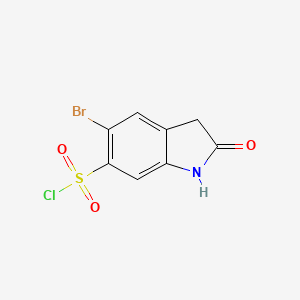
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
